2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid

Description

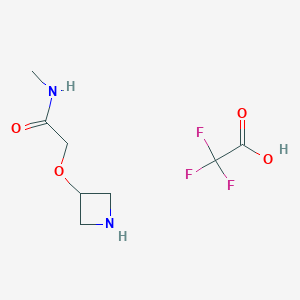

Structure and Properties:

2-(Azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid (TFA) is a synthetic organic compound comprising an azetidine ring (a four-membered saturated heterocycle) linked via an ether oxygen to an N-methylacetamide group. The trifluoroacetic acid component likely acts as a counterion or co-former, enhancing solubility or stability . While the exact molecular formula is ambiguous in the evidence, the parent acetamide (excluding TFA) would approximate C₆H₁₂N₂O₂. The molecular weight listed in (197.16 g/mol) suggests the inclusion of TFA (MW: 114.02 g/mol), implying a 1:1 molar ratio .

Properties

IUPAC Name |

2-(azetidin-3-yloxy)-N-methylacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.C2HF3O2/c1-7-6(9)4-10-5-2-8-3-5;3-2(4,5)1(6)7/h5,8H,2-4H2,1H3,(H,7,9);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURJCONZNASXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1CNC1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Oxygen

The azetidine ring's oxygen atom serves as a potential site for nucleophilic substitution due to its lone pairs and proximity to the strained four-membered ring.

Reactivity of the Acetamide Group

The acetamide moiety undergoes hydrolysis and condensation reactions under acidic or basic conditions.

Hydrolysis

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Ring-Opening Reactions of the Azetidine

The strained azetidine ring is susceptible to ring-opening under thermal or catalytic conditions.

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| H₂O | Acidic (TFA), 80°C | 3-hydroxyazetidine derivatives | Acid-catalyzed cleavage . |

| NH₃ | Ethanol, reflux | β-amino alcohol intermediates | Nucleophilic attack at C3 . |

Oxidation and Reduction Reactions

The azetidine ring and acetamide group exhibit distinct redox behavior.

Oxidation

Reduction

Role of Trifluoroacetic Acid

TFA acts as both a counterion and catalyst:

-

Stabilizes protonated intermediates during substitution or hydrolysis.

-

Enhances electrophilicity of the acetamide carbonyl group.

Scientific Research Applications

2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Structural Analogues with Azetidine Moieties

Key Observations :

Trifluoroacetamide Derivatives

Key Observations :

- Trifluoroacetyl groups enhance lipophilicity and metabolic stability. However, the target compound’s azetidine-oxyacetamide backbone provides distinct steric and electronic properties compared to diallyl or oxolane derivatives.

- N,N-Diallyl derivatives () are more flexible, possibly reducing target selectivity in biological systems.

N-Methylacetamide Analogues

Key Observations :

- The target compound’s azetidine-oxy group introduces steric hindrance and polarity absent in simple aryl or alkyl-substituted N-methylacetamides.

- Catalytic studies () show that substituents significantly affect reaction yields (e.g., 58% conversion for 4-chlorophenyl vs. 78% for trimethylacetyl), suggesting that the azetidine-oxy group may influence synthetic efficiency.

Physicochemical and Functional Comparisons

Solubility and Stability :

- Trifluoroacetic acid (TFA) as a counterion improves aqueous solubility, critical for bioavailability in drug candidates .

Biological Activity

2-(Azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid is a compound notable for its unique structural features, which include an azetidine ring and a trifluoroacetic acid moiety. This combination not only influences its chemical properties but also its biological activities. Understanding the biological activity of this compound can provide insights into its potential applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the azetidine ring contributes to its ability to mimic natural substrates, while the trifluoroacetic acid enhances its stability and reactivity.

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The azetidine structure allows it to bind effectively to active sites, modulating biological responses. The trifluoroacetic acid component may improve the compound's bioavailability and efficacy in therapeutic applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Antiviral Properties : Some azetidine derivatives have demonstrated inhibitory effects on RNA viruses, suggesting potential applications in antiviral drug development.

- Neuroprotective Effects : Variants of this compound have been studied for their neuroprotective properties, indicating possible uses in treating neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-bromophenyl)methylazetidine;trifluoroacetic acid | Contains a bromophenyl group | Antimicrobial properties |

| 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride | Dimethyl substitution increases lipophilicity | Potential neuroprotective effects |

| 2-(azetidin-3-yloxy)-N-methylacetamide | Lacks trifluoroacetate; simpler structure | Broader applications in drug design |

Case Studies

- Antiviral Activity : A study evaluated the antiviral effects of azetidine derivatives against human coronavirus (229E) and influenza A virus H1N1. The compound exhibited moderate inhibitory activity with an EC50 value of 45 µM against coronavirus and 12 µM against influenza .

- Neuroprotective Effects : Research on related compounds demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting a mechanism that could be exploited for therapeutic purposes in neurodegenerative diseases.

- Toxicological Studies : Toxicity assessments have indicated that while trifluoroacetic acid derivatives can cause liver hypertrophy at high doses, they generally exhibit low acute toxicity profiles in animal studies .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(azetidin-3-yloxy)-N-methylacetamide with trifluoroacetic acid (TFA)?

Methodological Answer:

- Cyclization Reactions : TFA is commonly used as a catalyst or solvent in cyclization reactions. For example, in the synthesis of carboxamides, TFA and trifluoroacetic anhydride (TFAA) are employed to cyclize intermediates under mild conditions (20–25°C) .

- Purification : Post-synthesis, TFA aids in removing protecting groups (e.g., tert-butoxycarbonyl, Boc) due to its strong acidity. Dissolve the crude product in a TFA/dichloromethane (DCM) mixture (1:4 v/v) at 4°C, followed by slow warming to room temperature to ensure complete deprotection .

Q. How can researchers purify and isolate 2-(azetidin-3-yloxy)-N-methylacetamide-TFA adducts?

Methodological Answer:

- Liquid-Liquid Extraction : TFA’s solubility in water (miscible) allows separation of the organic phase (e.g., DCM or ethyl acetate) from aqueous TFA residues. Neutralize the aqueous layer with sodium bicarbonate before extraction .

- Reverse-Phase HPLC : Use a C18 column with a gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). TFA enhances peptide/protein separation by ion-pairing, improving peak resolution .

Q. What analytical techniques are optimal for characterizing TFA-containing compounds?

Methodological Answer:

- NMR Spectroscopy : TFA’s distinct NMR signal (δ ≈ -76 ppm) can confirm its presence. For NMR, use deuterated solvents (e.g., DO or CDOD) to avoid signal overlap from residual protons .

- Mass Spectrometry (MS) : Electrospray ionization (ESI)-MS is preferred. TFA’s volatility minimizes adduct formation, but 0.1% formic acid is recommended as an alternative for sensitive analyses to avoid signal suppression .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for TFA-containing azetidine derivatives?

Methodological Answer:

- Signal Assignment : If unexpected splitting occurs in NMR, verify TFA’s role as a counterion. For example, protonation of the azetidine nitrogen by TFA may alter chemical shifts. Compare spectra with and without TFA neutralization (e.g., using NaHCO) .

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility. For example, broadening of azetidine ring signals at low temperatures (e.g., -40°C) may indicate restricted rotation .

Q. What experimental strategies optimize TFA-mediated cyclization reactions for azetidine derivatives?

Methodological Answer:

- Reaction Stoichiometry : Optimize TFA:substrate ratios (e.g., 1:1 to 1:5) to balance catalytic efficiency and side reactions (e.g., over-acylation). Monitor by thin-layer chromatography (TLC) with UV detection .

- Temperature Control : Perform reactions at 4°C to minimize side products (e.g., trifluoroacetylation of secondary amines). Gradually warm to 25°C for completion .

Q. How does TFA impact the environmental stability of azetidine-based compounds?

Methodological Answer:

- Degradation Studies : Incubate the compound in aqueous buffers (pH 2–9) at 37°C. Use LC-MS to track TFA release (m/z 113.02 for CFCOO). TFA’s high Henry’s law constant (1.2 × 10 M/atm) suggests volatility, but its persistence in water requires mitigation strategies (e.g., activated carbon filtration) .

- Ecotoxicology : Assess aquatic toxicity using Daphnia magna. TFA’s EC (48 h) is >100 mg/L, but chronic exposure at lower concentrations (1–10 mg/L) may inhibit algal growth .

Q. How can researchers mitigate TFA-induced corrosion in laboratory equipment during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.